molecular formula C10H8INO2 B12853712 (5-(4-Iodophenyl)isoxazol-3-yl)methanol

(5-(4-Iodophenyl)isoxazol-3-yl)methanol

Cat. No.: B12853712
M. Wt: 301.08 g/mol
InChI Key: VPDNSZROMMVRBX-UHFFFAOYSA-N
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Description

(5-(4-Iodophenyl)isoxazol-3-yl)methanol: is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the iodine atom on the phenyl ring and the hydroxymethyl group on the isoxazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Iodophenyl)isoxazol-3-yl)methanol typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and solvents used in the reactions are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, such as

Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

[5-(4-iodophenyl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C10H8INO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2

InChI Key

VPDNSZROMMVRBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CO)I

Origin of Product

United States

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